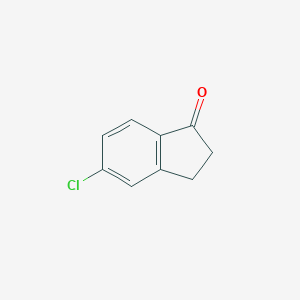

5-Chloro-1-indanone

Overview

Description

5-Chloro-1-indanone is a 5-halo-1-indanone. It participates in the Irie′ s synthesis of substituted pyridines. This compound has a stable triclinic crystal structure and has intermolecular forces of C-H...O, C-H...Π , CO... Cl and Π ...Π types.

Scientific Research Applications

Synthesis and Characterization

- 5-Chloro-1-indanone has been utilized in the synthesis of various compounds. For example, it was used in preparing 5-Chloro-2-methoxycarbonyl-1-indanone through a process involving sodium hydride and dimethyl carbonate as a methoxycarbonylation agent (Chen Fan, 2009). Similarly, 5-trifluoromethyl-2-indanone was synthesized starting from 4-trifluoromethyl benzaldehyde using this compound (F. Qian, 2014).

Molecular Structure and Dynamics

- Studies have examined the molecular structure and intermolecular forces in this compound, such as weak hydrogen, halogen, and π⋯π bonding in its crystalline form. This analysis helps understand the compound's chemical behavior and properties (T. P. Ruiz et al., 2006).

Photocatalysis and Organic Transformations

- This compound's derivatives have been explored for their potential in organic transformations and photocatalysis. For instance, the study of the photocyclization of α-chloro-ortho-methylacetophenones, which leads to 6-methyl-1-indanone, highlights the compound's role in complex chemical reactions (J. Netto-Ferreira and J. Scaiano, 1991).

Applications in Functional Materials

- The compound has found applications in the fields of functional materials, as evident from studies on its derivatives. For example, bis[2-(2-furyl)indenyl]zirconium derivatives show dynamic NMR spectroscopic features, indicating potential use in material sciences (T. Dreier et al., 2001).

Biocatalysis and Biological Activity

- Biocatalytic methods have been used to prepare chloroindanol derivatives of this compound, which exhibit antifungal activity against Botrytis cinerea. This application underscores the compound's significance in pharmacology and biocatalysis (C. Pinedo-Rivilla et al., 2020).

Catalysis in Chemical Reactions

- This compound plays a role in catalysis, as seen in studies like the selective oxidation of hydrocarbons over chromium aluminophosphate-5 molecular-sieve, where indane is converted to 1-indanone (J. D. Chen and R. Sheldon, 1995).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that this compound is used as a starting reagent for the preparation of various biologically active compounds .

Mode of Action

It is known to participate in the synthesis of substituted pyridines . The interaction of 5-Chloro-1-indanone with its targets would depend on the specific biochemical context and the nature of the derived compounds.

Biochemical Pathways

It is known to participate in the synthesis of substituted pyridines . The downstream effects of these reactions would depend on the specific biological context and the nature of the derived compounds.

Result of Action

It is known to be used in the synthesis of various biologically active compounds, including anticonvulsants, anticholinergics, and diarylsulfonylureas, which have potential activity against solid tumors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to keep the compound in a dry, cool, and well-ventilated place, away from direct sunlight . Furthermore, the synthesis process of this compound avoids environmental pollution problems caused by strong acid and treatment of a large amount of wastewater .

Properties

IUPAC Name |

5-chloro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDSHTHCZIOVPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074624 | |

| Record name | 5-Chloro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42348-86-7 | |

| Record name | 5-Chloro-1-indanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42348-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Inden-1-one, 5-chloro-2,3-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042348867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Inden-1-one, 5-chloro-2,3-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Chloro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the traditional challenges in synthesizing 5-Chloro-1-indanone, and how do recent methods address them?

A1: Traditional synthesis routes for this compound often involved lengthy processes, expensive catalysts, harsh reaction conditions, and resulted in significant environmental pollution due to the use of strong acids and generation of large volumes of wastewater []. Recent research has focused on developing greener and more efficient methods. For example, one study utilizes 3-chlorobenzaldehyde and propionic acid as starting materials, employing milder organic solvents like formic acid diethylamine and methylene chloride []. This approach simplifies the synthesis, making it easier to scale up for industrial production while minimizing environmental impact.

Q2: this compound is a precursor to other important compounds. Can you give an example and explain the synthesis process?

A2: Absolutely! this compound is a key starting material for synthesizing 5-Chloro-2-methoxycarbonyl-1-indanone, a valuable intermediate in various chemical syntheses. The process involves reacting this compound with dimethyl carbonate (DMC) in the presence of sodium hydride (NaH) as a base []. This reaction replaces traditional toxic reagents and offers a high yield of the desired product, reaching up to 86.09% under optimized conditions [].

Q3: How is this compound used in the development of indoxacarb, a widely used insecticide?

A3: Researchers have explored efficient routes to synthesize precursors of key indoxacarb intermediates using this compound []. These novel approaches utilize dimethyl carbonate (DMC) as both a methoxycarbonylation reagent and solvent, simplifying the synthesis process and offering a more environmentally friendly alternative to traditional methods [].

Q4: What analytical techniques are commonly employed to characterize and confirm the structure of this compound and its derivatives?

A4: Researchers utilize a combination of spectroscopic methods to characterize this compound and its derivatives. These include Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, nuclear magnetic resonance spectroscopy (NMR) – both 1H NMR and 13C NMR – to determine the structure and connectivity of atoms within the molecule, and mass spectrometry (MS) to confirm the molecular weight and fragmentation pattern of the compound []. These techniques provide comprehensive structural confirmation of the synthesized compounds.

Q5: Beyond its role in synthesizing insecticides, are there other applications of this compound and its derivatives?

A5: Yes, this compound is also a precursor in the synthesis of 5-chloro-1-indene amine []. This compound is important in various chemical applications and can be synthesized by reacting this compound oxime with molybdenum trioxide and sodium borohydride in a specific solvent system []. This method offers a simple, efficient, and scalable process for producing this valuable compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-Indol-2-one, 4-[2-(benzoyloxy)ethyl]-1,3-dihydro-](/img/structure/B154055.png)